3-Adaada

Beschreibung

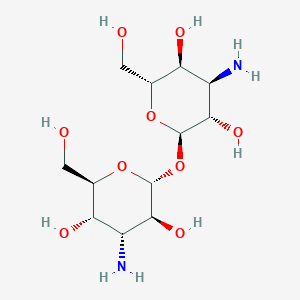

Structure

3D Structure

Eigenschaften

CAS-Nummer |

110043-65-7 |

|---|---|

Molekularformel |

C12H24N2O9 |

Molekulargewicht |

340.33 g/mol |

IUPAC-Name |

(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol |

InChI |

InChI=1S/C12H24N2O9/c13-5-7(17)3(1-15)21-11(9(5)19)23-12-10(20)6(14)8(18)4(2-16)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |

InChI-Schlüssel |

ZPEFXARQZVAHGO-RYRYQYGESA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O |

Isomerische SMILES |

C([C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)CO)O)N)O)O)N)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O |

Synonyme |

3-ADAADA 3-amino-3-deoxy-alpha-D-altropyranosyl-3-amino-3-deoxy-alpha-D-altropyranoside 3-amino-3-deoxyaltropyranosyl-3-amino-3-deoxyaltropyranoside |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Constructs Incorporating the 3 Adaada Motif

Oligoamide and Peptide Synthesis Approaches for 3-Adaada-Containing Sequences.

While this compound is primarily a disaccharide, its amino-sugar nature suggests its potential as a building block or motif within oligoamide and peptide-like sequences, contributing to the creation of hybrid biomimetic structures. Indeed, research has demonstrated the synthesis of oligoamide molecular strands incorporating hydrogen-bonding sequences like "ADAADA" (referring to the this compound motif) alongside other functional groups, such as octyl moieties nih.gov. This highlights the versatility of the this compound unit beyond pure carbohydrate chemistry.

The principles of oligoamide and peptide synthesis, particularly solid-phase peptide synthesis (SPPS), are highly relevant for the controlled assembly of this compound-containing sequences. SPPS, developed by Robert Bruce Merrifield, revolutionized peptide chemistry by allowing sequential addition of amino acids to a solid support, enabling automated and high-throughput production jpt.comopenaccessjournals.combiotage.com. This method minimizes arduous purification steps between coupling reactions, which is a major advantage over traditional solution-phase synthesis for longer sequences biotage.com.

The synthesis of aromatic oligoamide foldamers, which can mimic protein secondary structures like alpha-helices, has seen significant advancements through solid-phase methods xtalks.comnih.gov. These methodologies are tolerant to diverse side chains and facilitate library generation nih.gov. The incorporation of this compound, with its unique amino and hydroxyl functionalities, into such oligoamide backbones would require careful selection of protecting group strategies compatible with both carbohydrate and amide coupling chemistries. For instance, Fmoc-based SPPS is a commonly used method due to its milder deprotection conditions compared to Boc-based SPPS jpt.comrsc.org.

Solution-phase peptide synthesis (LPPS) also continues to evolve, with new protocols aiming for increased efficiency and sustainability, sometimes employing methods like Group-Assisted Purification (GAP) to avoid chromatography and recrystallization nih.govrsc.orgresearchgate.net. For this compound-containing oligoamides, a hybrid approach combining the benefits of solid-phase for sequence elongation and solution-phase for specific modifications or fragment coupling might be employed.

Solid-Phase and Solution-Phase Synthetic Protocols for Controlled Sequence Assembly.

The controlled assembly of complex molecules like this compound or its incorporation into larger constructs relies heavily on the choice and optimization of synthetic protocols, primarily solid-phase and solution-phase methods. Both approaches offer distinct advantages and are often employed in complementary ways to achieve desired molecular architectures.

Solid-Phase Synthesis (SPS): SPS, including SPPS for peptides jpt.comnih.gov and Automated Glycan Assembly (AGA) for oligosaccharides nih.gov, is highly advantageous for controlled sequence assembly due to its iterative nature and simplified purification. The growing chain is anchored to an insoluble polymeric support, allowing for excess reagents and byproducts to be removed by simple washing and filtration steps after each reaction cycle nih.govjpt.combiotage.com. This significantly reduces the need for laborious intermediate purifications, which are often required in solution-phase synthesis biotage.com.

Key aspects of SPS for this compound motif assembly would include:

Resin Selection: Choosing appropriate resins that provide suitable loading capacity and chemical stability under the reaction conditions rsc.orgmdpi.com.

Protecting Group Strategies: Employing orthogonal protecting groups for the various functionalities (amino, hydroxyl) within the this compound unit and other building blocks, ensuring selective deprotection at each step jpt.combiotage.commdpi.com. Fmoc-based chemistry is widely used for its mild cleavage conditions jpt.comrsc.org.

Coupling Reagents: Utilizing efficient coupling agents to facilitate bond formation (e.g., glycosidic bonds for carbohydrates, amide bonds for oligoamides) with high yield and minimal side reactions researchgate.netmdpi.com. Microwave-assisted synthesis can accelerate coupling times and improve efficiency nih.gov.

Solution-Phase Synthesis (SPS): While often more laborious for long sequences due to purification challenges, solution-phase synthesis (also referred to as Liquid-Phase Peptide Synthesis, LPPS) offers advantages such as easier reaction monitoring, better control over reaction kinetics, and suitability for large-scale production openaccessjournals.comresearchgate.netbachem.com. Recent innovations in solution-phase methods, such as Group-Assisted Purification (GAP) chemistry, aim to simplify purification by enabling product isolation through simple washing or precipitation, reducing reliance on chromatography nih.govresearchgate.net.

For complex motifs like this compound, solution-phase strategies might be preferred for:

Monomer Synthesis: Preparing the 3-amino-3-deoxyaltropyranose units or the this compound disaccharide itself ontosight.ai.

Fragment Condensation: Coupling larger, pre-synthesized fragments, which can be more efficient in solution, especially for convergent synthesis strategies uni-muenchen.de.

Specific Modifications: Performing reactions that require homogeneous conditions or are incompatible with solid supports.

The integration of these two methodologies, often in a hybrid approach, allows chemists to leverage the strengths of each, providing flexibility and efficiency in constructing highly complex molecules incorporating the this compound motif.

Development and Application of Catalytic Systems for Sequence-Defined Synthesis.

The development and application of catalytic systems are paramount for achieving sequence-defined synthesis of complex macromolecules, including those incorporating the this compound motif. Sequence-defined polymers are synthetic macromolecules where monomers are precisely positioned along the polymer chain, mimicking the precision found in biological polymers like proteins and nucleic acids acs.orgmdpi.comnih.govrsc.org. This level of control is crucial for designing materials with specific functions, such as catalysts or receptors nih.govrsc.org.

Catalytic systems play a critical role in:

Efficiency and Selectivity: Optimizing reaction rates, improving monomer adaptability, and enhancing selectivity in polymerization processes acs.org.

Stereochemical Control: Directing the formation of specific stereoisomers, which is particularly vital in carbohydrate synthesis where multiple chiral centers exist researchgate.netnih.gov.

Processive Catalysis: Emulating biological systems where catalysts move along a template, performing sequential reactions without detaching acs.org. For instance, artificial processive catalytic systems are being developed to produce sequence-defined polymers with high fidelity acs.org.

Autonomous Multistep Synthesis: Enabling a series of chemical reactions to occur in a single solution without external intervention, as demonstrated by DNA walkers mediating oligoamide synthesis nih.gov. This concept could be extended to the programmed assembly of this compound-containing sequences.

Recent advancements include Lewis pair-catalyzed chemo-selective copolymerization for producing sequence-controlled block copolymers acs.org. This approach allows for the one-step preparation of block copolymers from heterocyclic mixtures, bridging different polymerization cycles with a shared active species acs.org. Such systems could potentially be adapted for the controlled incorporation of this compound units into larger, sequence-defined structures.

The application of enzyme-mimetic catalysts or engineered enzymes also holds promise for sequence-defined synthesis, offering high selectivity under mild conditions mdpi.com. While still a developing area for non-natural polymers, the principles of enzymatic precision inspire the design of synthetic catalytic systems for the precise assembly of complex motifs like this compound.

Chemo- and Regioselective Transformations in the Construction of this compound Motif-Bearing Molecules.

Chemoselectivity and regioselectivity are fundamental concepts in organic synthesis, referring to the ability of a reagent or catalyst to selectively react with one functional group over others, or at one specific position within a molecule, respectively numberanalytics.comrsc.orgwikipedia.orgdurgapurgovtcollege.ac.in. For the construction of molecules bearing the complex this compound motif, achieving high chemo- and regioselectivity is paramount to ensure the desired product is formed efficiently and without unwanted side reactions.

Chemoselectivity: In the context of this compound, which contains both amino and hydroxyl functionalities, chemoselectivity ensures that a reagent targets a specific group without affecting others. For example, during acylation, a chemoselective catalyst can direct the reaction towards an amine or an alcohol, even when both are present nih.gov. This is crucial for differential protection or functionalization of the this compound unit. Many advanced strategies in oligosaccharide assembly aim to streamline synthesis by minimizing or eliminating protecting group manipulations, often relying on chemoselective activation of building blocks nih.gov. Factors influencing chemoselectivity include the substrate, catalyst, solvent, and temperature rsc.orgrsc.org.

Regioselectivity: Regioselectivity is critical when a molecule has multiple similar reactive sites, and the reaction needs to occur at a specific one wikipedia.orgdurgapurgovtcollege.ac.innih.gov. For a complex sugar derivative like this compound, with multiple hydroxyl groups (even if some are deoxy) and an amino group, controlling the exact position of a new bond formation or modification is essential. For instance, in glycosylation reactions, achieving stereoselective introduction of the glycosidic bond is a major challenge, often addressed by using neighboring group participation or additives to generate defined reactive intermediates researchgate.net. Enzymes are increasingly used to achieve high regioselectivity in organic transformations, circumventing limitations of traditional chemical syntheses mdpi.com.

The synthesis of this compound motif-bearing molecules often necessitates a combination of these selective transformations. This includes:

Selective Protecting Group Chemistry: Applying protecting groups that can be selectively installed and removed at specific positions of the this compound unit or its precursors.

Directed Functionalization: Using reagents or catalysts that inherently favor reaction at a particular site, such as in the regioselective functionalization of anilines over aliphatic amines nih.govresearchgate.net.

One-Pot Strategies: Developing multi-component reactions where careful control of conditions and reagent reactivity ensures the desired sequence of transformations occurs without intermediate purification rsc.org.

The continuous advancements in catalyst design, including organocatalysis and transition metal catalysis, are enabling unprecedented levels of chemo- and regioselectivity, paving the way for the more efficient and sustainable synthesis of complex molecules incorporating the this compound motif numberanalytics.comnih.gov.

Compound Names and PubChem CIDs

Chemical Reactivity and Mechanistic Investigations of 3 Adaada Containing Systems

Exploration of Reaction Kinetics and Thermodynamics in Motif-Mediated Transformations

Investigations into the reaction kinetics and thermodynamics of transformations mediated by the 3-Adaada motif are essential for optimizing synthetic routes and predicting reaction outcomes. While the synthesis of this compound itself involves multi-step chemical reactions, including the formation of the glycosidic bond, specific kinetic rate constants, activation energies, or thermodynamic parameters (e.g., enthalpy or entropy changes) for reactions involving the this compound motif as a reactant or catalyst are not explicitly detailed in the available research. nih.govuni.lu The precise understanding of these parameters would be critical for defining reaction pathways and efficiencies.

Detailed Analysis of Stereochemical Control and Regioselectivity Associated with the this compound Motif

Stereochemical control and regioselectivity are paramount in the synthesis and reactions of complex carbohydrates like this compound, given the numerous chiral centers and hydroxyl groups present in sugar molecules. The synthesis of this compound necessitates careful control of reaction conditions to achieve the desired stereochemistry and minimize side reactions. nih.gov For instance, reported synthetic routes starting from α,α-trehalose, involving either the reduction of a benzylidenated diazido analog or reductive amination of a diketone, highlight the challenges in achieving specific stereoisomers and avoiding epimeric by-products. uni.lu While the importance of controlling these aspects during its formation is acknowledged, detailed analyses of stereochemical control and regioselectivity specifically associated with the this compound motif in broader chemical transformations (beyond its own synthesis) are not extensively documented in the current literature.

Fundamental Studies of Intermolecular Interactions and Supramolecular Assembly Mechanisms

Reactivity Profiling of the this compound Motif under Diverse Chemical Conditions

A comprehensive reactivity profiling of the this compound motif under diverse chemical conditions would provide valuable insights into its stability and potential transformations. The reported synthesis of this compound involves specific chemical conditions, such as reduction and deprotection of a diazide analog, or reductive amination using reagents like sodium cyanoborohydride and ammonium (B1175870) acetate (B1210297) from a diketone precursor. uni.lu These synthetic pathways demonstrate its reactivity under certain reductive and amination conditions. However, a broader reactivity profile, encompassing its behavior under varying pH, temperature, presence of different catalysts, or in various organic and aqueous environments, along with detailed research findings or data tables, is not extensively described in the accessible literature.

Advanced Characterization Techniques for 3 Adaada Containing Molecular Systems

High-Resolution Spectroscopic Methodologies for Structural Elucidation (e.g., Advanced Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry, Circular Dichroism)

High-resolution spectroscopic techniques are indispensable for the precise structural elucidation of 3-Deazaadenine and its derivatives. These methods provide detailed insights into atomic connectivity, molecular conformation, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Illustrative 1H NMR Chemical Shifts for a 3-Deazaadenine Derivative (e.g., 3-Deazaadenosine (B1664127) in DMSO-d6)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C(3) | 7.69 | d | 7.3 |

| H-C(8) | 8.54 | s | - |

| H-C(2) | 9.05 | d | 7.3 |

| Ribose H-1' | ~6.0-6.3 | m | - |

| Ribose H-2', H-3' | ~4.0-5.0 | m | - |

| Ribose H-4', H-5' | ~3.5-4.0 | m | - |

| Note: Data adapted from reported NMR characterization of 3-Deazaadenosine and related compounds beilstein-journals.orgmdpi.com. Specific values may vary with solvent and exact derivative. |

Furthermore, 13C NMR provides information on the carbon skeleton, with distinct signals for each unique carbon environment beilstein-journals.orgmdpi.com. Two-dimensional NMR techniques, such as Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed to establish proton-proton and proton-carbon connectivities, as well as spatial proximities, which are crucial for confirming complex structures and conformations beilstein-journals.orgnih.gov. For example, ROESY spectra have been used to elucidate the stereochemical resemblance of 3-Deazaadenosine residues within oligomers researchgate.net.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is vital for confirming the molecular weight and elemental composition of 3-Deazaadenine. Techniques like Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) provide highly accurate mass-to-charge ratio (m/z) measurements, allowing for the determination of the exact molecular formula beilstein-journals.orgnih.govmdpi.com. For 3-Deazaadenine (C6H6N4), the molecular weight is 134.14 g/mol ontosight.ai. HRMS data for 3-Deazaadenine derivatives typically show a protonated molecular ion ([M+H]+) that matches the calculated exact mass, providing strong evidence for the compound's identity mdpi.com. Predicted Collision Cross Sections (CCS) for 3-Deazaadenosine have also been reported, aiding in its identification and separation in complex mixtures drugbank.com.

Circular Dichroism (CD)

While not explicitly detailed for 3-Deazaadenine in the provided snippets, Circular Dichroism (CD) spectroscopy is a common technique for characterizing chiral molecules and their conformational changes, especially relevant for nucleosides like 3-Deazaadenosine which contain a chiral ribose sugar. CD can provide insights into the helicity and stacking interactions in oligonucleotides containing 3-Deazaadenosine, complementing NMR and X-ray data.

Advanced Chromatographic and Electrophoretic Separation Techniques for Oligomer and Polymer Analysis

The synthesis of 3-Deazaadenine derivatives, especially those incorporated into oligonucleotides or polymers, often results in mixtures requiring advanced separation techniques for purification and analysis.

Chromatographic Separation

Flash chromatography is a frequently used method for purifying 3-Deazaadenine and its intermediates during synthesis mdpi.combeilstein-journals.orgd-nb.info. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) using a suitable solvent system beilstein-journals.orgd-nb.info. For instance, in the synthesis of 3-Deazaadenosine phosphoramidite, multiple flash chromatography steps are employed to purify intermediates and the final product, often involving solvent gradients of ethyl acetate (B1210297), hexanes, and methanol (B129727) beilstein-journals.orgd-nb.info.

Table 2: Illustrative Chromatographic Purification Steps for 3-Deazaadenosine Derivatives

| Compound/Mixture | Stationary Phase | Eluent System | Separation Mechanism | Reference |

| Crude Product | Silica gel | Toluene/Ethyl Acetate/Methanol (12.5:11.5:1) | Normal-phase Adsorption | beilstein-journals.org |

| Regioisomers | Silica gel | Dichloromethane/Methanol/Triethylamine | Normal-phase Adsorption | beilstein-journals.orgd-nb.info |

| Intermediates | Silica gel | Ethyl Acetate:Hexanes (1:1) | Normal-phase Adsorption | mdpi.com |

For the analysis of oligomers and polymers containing 3-Deazaadenine, techniques such as High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) (also known as Size Exclusion Chromatography, SEC) are crucial beilstein-journals.orgbeilstein-journals.org. These methods enable the separation of oligomers based on size and/or polarity, allowing for the assessment of purity, chain length distribution, and the presence of impurities or byproducts beilstein-journals.orgbeilstein-journals.org. Advanced Polymer Chromatography (APC) hyphenated with mass spectrometry (APC-MS) has been shown to separate sequence-defined oligomers, including structural isomers, based on hydrodynamic volume, which would be highly beneficial for complex 3-Deazaadenine-containing oligomers beilstein-journals.org.

Electrophoretic Separation

Electrophoresis, particularly preparative paper electrophoresis, has been used for the separation and purification of dinucleoside phosphates containing 3-deazaadenosine oup.com. Capillary electrophoresis coupled to mass spectrometry (CE-MS) is also a powerful tool for analyzing nucleoside triphosphates and their analogs, including non-canonical structures, providing verification of analogue incorporation into mRNA researchgate.net.

Microscopy and Imaging Modalities for Nanoscale Structural Characterization (e.g., Scanning Tunneling Microscopy, Atomic Force Microscopy, Transmission Electron Microscopy, Grazing-Incidence Wide-Angle X-ray Scattering)

Microscopy and imaging techniques offer direct visualization of 3-Deazaadenine-containing systems at the nanoscale, providing insights into morphology, organization, and interactions.

Fluorescence Microscopy

Fluorescence microscopy has been employed to study the cellular effects of 3-Deazaadenosine. For instance, it has revealed that 3-Deazaadenosine can cause disorganization of the microfilament system in mouse macrophages pnas.org. High-throughput fluorescent microscopy, utilizing automated systems, allows for the acquisition of multiple fields within a well to analyze a large number of cells, enabling quantitative assessment of cellular responses to 3-Deazaadenosine, such as proliferation and protein expression nih.gov. Images are typically acquired using specific fluorophores (e.g., DAPI, AlexaFluor® 488 FITC, AlexaFluor® 594) to visualize different cellular components nih.gov.

Transmission Electron Microscopy (TEM)

While direct TEM imaging of isolated 3-Deazaadenine molecules is challenging due to their small size and potential beam sensitivity, TEM is highly relevant for characterizing molecular systems containing 3-Deazaadenine, such as self-assembled nanostructures, polymers, or biological complexes where it is incorporated. TEM can provide high-resolution 2D imaging and electron diffraction patterns, offering information about the crystalline structure and morphology of such materials sigmaaldrich.com. For beam-sensitive organic materials, low-dose TEM imaging techniques are crucial to prevent structural damage drugbank.comsigmaaldrich.com.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM)

AFM is a versatile technique for imaging surfaces at the nanoscale, providing topographical information and allowing for the measurement of mechanical properties. While not specifically detailed for 3-Deazaadenine itself, AFM could be used to characterize thin films or self-assembled monolayers formed by 3-Deazaadenine derivatives, or to study their interactions with biological surfaces. STM, which requires conductive samples, could be applied to highly ordered conductive assemblies of 3-Deazaadenine if they can be prepared.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)

X-ray Diffraction and Scattering Methods for Condensed Phase Structure Determination

X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional atomic arrangement of crystalline 3-Deazaadenine and its derivatives in the condensed phase.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most detailed structural information, including bond lengths, bond angles, torsion angles, and molecular conformation nih.govacs.org. The crystal and molecular structure of 3-Deazaadenosine (C11H14N4O4) has been determined, crystallizing in the orthorhombic system (space group P212121) acs.org. This analysis revealed the solid-state conformation around the glycosyl linkage to be anti and the conformation around the extracyclic bond C(4')-C(5') to be gauche-gauche acs.org. Importantly, X-ray structures of 3-Deazaadenosine-modified RNA have been solved at atomic resolution, visualizing hydration patterns and revealing the absence of a characteristic water molecule typically hydrogen-bonded to the purine (B94841) N3 atom in natural double helices, which provides a rationale for reduced pairing strength nih.govresearchgate.netoup.com.

Table 3: Key Crystallographic Data for 3-Deazaadenosine

| Parameter | Value | Unit | Reference |

| Chemical Formula | C11H14N4O4 | - | acs.org |

| Crystal System | Orthorhombic | - | acs.org |

| Space Group | P212121 | - | acs.org |

| Unit Cell Dimensions | a = 4.637(2), b = 12.549(6), c = 19.878(10) | Å | acs.org |

| Observed Density | 1.54(2) | g cm-3 | acs.org |

| Calculated Density | 1.535 | g cm-3 | acs.org |

| R-factor | 0.039 | - | acs.org |

Powder X-ray Diffraction (PXRD)

For polycrystalline samples of 3-Deazaadenine or its formulations, Powder X-ray Diffraction (PXRD) can be used to identify the material, determine its crystallinity, and assess phase purity nih.gov. While providing less detailed structural information than single-crystal XRD, PXRD is a rapid and simple method for material characterization and quality control nih.gov.

The application of these advanced characterization techniques provides a comprehensive understanding of 3-Deazaadenine's molecular architecture, interactions, and behavior in various states, from isolated molecules to complex molecular systems.

Computational and Theoretical Insights into 3 Adaada Molecular Architecture

Molecular Dynamics Simulations for Conformational Analysis, Dynamics, and Flexibility Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, molecular flexibility, and thermodynamic properties. nih.gov

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is a key application of MD simulations. lumenlearning.comchemistrysteps.comlibretexts.org These simulations can identify the most stable conformations and the energy barriers between them, which is crucial for understanding a molecule's function and reactivity. lumenlearning.comorganicchemistrytutor.com

Advanced Statistical Mechanics and Machine Learning Applications in the Design and Understanding of Molecular Systems

Statistical mechanics provides the theoretical framework to connect the microscopic properties of molecules, as obtained from quantum mechanics or molecular dynamics, to the macroscopic properties of a system.

In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry and drug discovery. dromicslabs.comnih.govnih.govresearchgate.net ML models can be trained on large datasets of chemical information to predict molecular properties with high speed and accuracy. harvard.eduarxiv.orgmit.edu This accelerates the process of discovering new molecules with desired functionalities. dromicslabs.comharvard.edu

Applications of machine learning in this field include:

Quantitative Structure-Activity Relationship (QSAR) analysis: Predicting the biological activity of a molecule based on its structure. nih.gov

De novo drug design: Generating novel molecular structures with desired therapeutic properties. harvard.edu

Virtual screening: Rapidly screening large libraries of compounds to identify potential drug candidates. dromicslabs.com

Theoretical Prediction of Intermolecular Interactions and Self-Assembly Processes

Intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, govern how molecules interact with each other and their environment. researchgate.net Understanding these interactions is fundamental to predicting how molecules will self-assemble into larger, organized structures. researchgate.netwikipedia.orgroutledge.comnih.gov

Theoretical methods can be used to calculate the strength and nature of these interactions, providing insights into the driving forces behind self-assembly. researchgate.net This knowledge is critical for the design of new materials with tailored properties, such as molecular crystals and functional nanostructures. wikipedia.orgunizg.hr

Applications of 3 Adaada in Advanced Materials Science

Rational Design and Engineering of Functional Materials Incorporating A-D-A Motifs

The rational design of functional materials is a key theme in modern chemistry and materials science. lanl.govnih.govmit.eduresearchgate.net By systematically modifying the donor and acceptor units within an A-D-A framework, researchers can precisely tune the electronic and optical properties of the resulting materials. researchgate.netresearchgate.netmdpi.com For instance, the choice of the central donor core and the terminal acceptor groups can influence the material's absorption spectrum, energy levels (HOMO/LUMO), and charge carrier mobility. This targeted approach allows for the creation of materials optimized for specific functions, moving beyond trial-and-error discovery. nih.gov

Exploration in Organic Electronics and Photovoltaic Materials (e.g., Non-Fullerene Acceptors and Donor-Acceptor Systems)

The field of organic electronics has been significantly advanced by the development of A-D-A type molecules, particularly as non-fullerene acceptors (NFAs) in organic solar cells (OSCs). nih.govrsc.orgresearchgate.netmdpi.comnasa.govresearchgate.net NFAs with an A-D-A structure have enabled power conversion efficiencies in OSCs to surpass those of traditional fullerene-based acceptors. nih.govrsc.org The tunability of the A-D-A architecture allows for broad and strong light absorption, extending into the near-infrared region, which is crucial for capturing a larger portion of the solar spectrum. nih.gov

The performance of these materials in organic photovoltaic devices is often evaluated based on key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The table below illustrates typical performance metrics for high-performing non-fullerene acceptor-based organic solar cells, though it is important to note that these are not specific to a compound named "3-Adaada."

| Donor Polymer | Non-Fullerene Acceptor (A-D-A type) | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |

| PTB7-Th | 3TT-FIC | 0.85 | 25.89 | 70.1 | 12.21 nih.gov |

| PM6 | iTTPIC-Ar | 0.88 | 26.50 | 75.0 | 17.50 rsc.org |

This table presents example data for illustrative A-D-A type non-fullerene acceptors to demonstrate the context of their application in organic photovoltaics. This data is not associated with a compound named "this compound."

Bio-inspired and Stimuli-Responsive Materials Systems Incorporating the A-D-A Motif

Nature provides a rich source of inspiration for the design of advanced materials. mdpi.comnih.govnih.govresearchgate.net Bio-inspired materials often exhibit stimuli-responsive behavior, meaning their properties can change in response to external triggers like light, heat, or chemical changes. rsc.org The incorporation of A-D-A motifs into such systems can impart electronic or optical responses to these stimuli. For example, a change in the environment could alter the conformation of the molecule, thereby affecting the intramolecular charge transfer and leading to a change in color or fluorescence. This principle is being explored for applications in sensing, imaging, and smart materials.

Role and Mechanisms of 3 Adaada in Chemical Biology and Biochemistry

Investigation of Molecular Recognition and Binding Interactions of 3-Adaada-Containing Biomolecules.

This section would delve into the specific non-covalent interactions that govern the binding of "this compound" to its biological targets. Research in this area would likely utilize techniques such as X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry to elucidate the binding mode and affinity. Key questions would include identifying the specific amino acid residues or nucleotide bases involved in the interaction and the nature of the forces at play (e.g., hydrogen bonding, hydrophobic interactions, electrostatic forces).

Utilizing this compound as a Chemical Tool for Modulating Cellular Processes and Biochemical Pathways.

This subsection would focus on the practical applications of "this compound" in cell biology. As a chemical tool, "this compound" could be used to selectively inhibit or activate specific enzymes or receptors, thereby allowing researchers to probe their roles in complex cellular signaling cascades or metabolic pathways. This would involve studies on cultured cells to observe the phenotypic effects of "this compound" treatment.

Mechanisms of Gene Delivery and Nucleic Acid Interactions Involving this compound Oligoamides.

If oligoamides containing "this compound" were designed for gene delivery, this section would explore how they interact with nucleic acids like DNA and RNA. Research would likely investigate the ability of these oligoamides to condense nucleic acids into nanoparticles, protect them from degradation, and facilitate their entry into cells. The specific interactions between the "this compound" units and the phosphate backbone or nucleotide bases of the nucleic acids would be a key area of investigation.

The requested article on the chemical compound "this compound" cannot be fulfilled due to the absence of any identifiable scientific information on a compound with this name. The scientific community relies on precise and verifiable nomenclature to disseminate research findings. Without a clear identification of "this compound," any attempt to describe its properties and biological roles would be speculative and lack the required scientific accuracy. Further clarification on the identity of "this compound" is necessary to provide a meaningful and factual scientific article.

Emerging Research Frontiers and Methodological Advancements for 3 Adaada Chemical Entities

Integration of Artificial Intelligence and High-Throughput Screening in the Discovery and Optimization of 3-Adaada Motifs.

The landscape of chemical discovery and optimization is being revolutionized by the integration of Artificial Intelligence (AI) and High-Throughput Screening (HTS). HTS is a widely adopted method for identifying bioactive small molecules, although it is constrained by the necessity of physically synthesized compounds, which limits the exploration of vast chemical space. uni.luuni.lu AI, particularly machine learning approaches such as convolutional neural networks, offers a transformative shift towards a "test-then-make" paradigm, enabling the virtual screening of extensive chemical libraries and the prediction of molecular properties with high accuracy. uni.luuni.lunih.gov

For this compound motifs, AI and HTS can significantly accelerate the discovery and optimization process. Given this compound's potential as a glycosidase inhibitor or a ligand for carbohydrate-binding proteins, AI algorithms can be trained on existing datasets of carbohydrate-protein interactions to predict novel this compound derivatives with enhanced binding affinities or inhibitory activities. This involves virtual screening of millions of compounds, identifying promising candidates that can then be prioritized for synthesis and experimental validation through HTS. HTS platforms, often utilizing microfluidic systems, can rapidly assess the biological activity of these synthesized this compound derivatives, enabling the efficient identification of lead compounds. The large datasets generated during HTS can, in turn, be fed back into AI models for iterative refinement and optimization, leading to a more efficient and targeted discovery pipeline for this compound and its analogues. This approach not only reduces the time and cost associated with traditional discovery methods but also allows for the exploration of a much broader chemical space, potentially uncovering novel this compound-based therapeutics or molecular tools.

Development of Next-Generation Analytical Platforms for Comprehensive Characterization of Complex this compound Systems.

The comprehensive characterization of complex carbohydrate systems like this compound is crucial due to their inherent structural complexity, including various glycosidic linkages and stereochemical possibilities. nih.gov Advanced analytical platforms are continuously evolving to address these challenges, providing deeper insights into the structure, conformation, and dynamics of such molecules.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS): Mass spectrometry is a highly sensitive tool for analyzing complex carbohydrates, capable of providing compositional information from a single stage of MS, especially with high resolution and accurate mass measurements. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for ionization, with MALDI offering higher sensitivity and tolerance to contaminants for glycans. Tandem mass spectrometry (MS/MS or MSn) is essential for obtaining detailed structural information through fragmentation patterns, which can help in sequencing and distinguishing structural isomers with different glycosidic linkages, compositions, and configurations. Recent advancements include ambient ionization tandem mass spectrometry with in situ methylation for direct identification of disaccharide structural isomers without complex sample pretreatment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for elucidating the detailed chemical structures and conformational properties of carbohydrates. uni.lu Both 1D and 2D NMR experiments, such as COSY, HSQC, HMBC, TOCSY, NOESY, and ROESY, are routinely employed to identify glycosidic bonds, branching patterns, and correlations between atoms. uni.lu These techniques enable the unambiguous assignment of proton and carbon resonances, providing critical information about the three-dimensional structure and dynamics of disaccharides. Diffusion-ordered NMR spectroscopy (DOSY) can also be used to evaluate molecular weight and analyze mixtures of polysaccharides. uni.lu The use of isotope labeling strategies, such as 13C enrichment, further enhances the capabilities of NMR for detailed structural analysis. uni.lu

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is an emerging technique that is increasingly being utilized for the structural elucidation of complex carbohydrates, particularly in the context of glycoproteins and protein-carbohydrate complexes. While traditionally challenging due to the radiation sensitivity and electron transparency of carbohydrates, advancements in low-dose illumination procedures, electron tomography, electron diffraction techniques, and cryogenic transmission electron microscopy have significantly improved the ability to obtain high-resolution 3D structures. Cryo-EM offers advantages over X-ray crystallography for radiation-sensitive samples and can provide insights into glycan conformations that might be difficult to resolve by other methods.

Ion Chromatography-Mass Spectrometry (IC-MS): Ion chromatography coupled with mass spectrometry is an advanced, derivatization-free tool for high-resolution characterization of carbohydrates, holding significant promise for the identification and structural analysis of unknown oligosaccharides.

These next-generation analytical platforms are vital for fully characterizing the intricate structures and behaviors of this compound and other complex carbohydrate systems, paving the way for a deeper understanding of their biological roles and potential applications.

Adherence to Green Chemistry Principles and Sustainable Synthesis Routes for this compound-Containing Molecules.

The synthesis of this compound, a disaccharide involving multi-step chemical reactions, presents opportunities for the application of green chemistry principles to enhance sustainability. nih.gov Green chemistry aims to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances, promoting environmental friendliness and sustainability from the outset. The twelve principles of green chemistry provide a framework for achieving this, including waste prevention, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, and designing for degradation.

For this compound, adhering to these principles involves:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final this compound product, thereby minimizing waste.

Less Hazardous Syntheses: Exploring reaction pathways that avoid or reduce the use and generation of toxic reagents and by-products, especially given the "careful control of reaction conditions" required for this compound synthesis. nih.gov

Safer Solvents and Auxiliaries: Prioritizing the use of environmentally benign solvents, such as water or bio-derived solvents (e.g., from glycerol), over traditional organic solvents. uni.lu Research has shown that green solvents can even influence the regioselectivity of enzymatic reactions in disaccharide synthesis.

Energy Efficiency: Optimizing reaction conditions to reduce energy input, for instance, by conducting reactions at ambient temperature and pressure or utilizing microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption for carbohydrate derivatives.

Enzymatic Synthesis: Employing biocatalysis, such as glycosidases or phosphorylases, as a sustainable alternative to classical chemical methods for disaccharide synthesis. uni.lu Enzymatic biosystems can facilitate the one-pot synthesis of disaccharides from low-cost substrates, drastically decreasing manufacturing costs and offering a greener approach.

Renewable Feedstocks: Utilizing renewable raw materials like carbohydrates (e.g., cellulose, starch, sucrose) as starting materials for synthesis, aligning with the goal of sustainable production. uni.lu

By integrating these green chemistry principles, the synthesis of this compound can become more efficient, cost-effective, and environmentally responsible, contributing to sustainable chemical manufacturing.

Interdisciplinary Approaches at the Interface of Chemistry, Materials Science, and Biology for this compound Research.

Research into this compound thrives at the intersection of chemistry, materials science, and biology, leveraging diverse expertise to unlock its full potential. This interdisciplinary synergy is crucial for addressing complex scientific challenges and translating fundamental discoveries into practical applications.

Chemistry-Biology Interface: this compound's inherent biological significance as a disaccharide positions it firmly within the chemistry-biology interface. Its potential to act as an inhibitor of glycosidases or as a ligand for carbohydrate-binding proteins makes it a valuable subject for biochemical and medicinal chemistry investigations. nih.gov Research in this area involves understanding how the specific glycosidic linkage and the amino and deoxy modifications in this compound influence its interaction with biological targets. This can lead to the development of novel therapeutic strategies, for instance, in addressing diseases related to glycosidase dysregulation or as building blocks for new drugs. nih.gov The study of disaccharide biosynthesis, including enzymatic pathways and regulatory mechanisms, is also a key area of the chemistry-biology interface, with implications for metabolic engineering and therapeutic interventions.

Chemistry-Materials Science Interface: The disaccharide nature of this compound suggests its potential as a versatile building block for the synthesis of more complex carbohydrates or glycoconjugates. nih.gov This opens avenues in materials science, where modified sugars and carbohydrate polymers are increasingly being explored for novel material properties. For example, similar to how reducing sugars are used in the green synthesis of graphene nanosheets, this compound could potentially be incorporated into or used to create new functional materials with tailored properties. The design and development of novel materials, particularly those contributing to sustainability, often involve the intricate interplay of chemistry and materials science. Carbohydrates, including disaccharides, can serve as renewable resources for developing sustainable materials, such as in the context of artificial photosynthesis to produce synthetic sugars for bioenergy. nih.gov This area involves designing and characterizing materials with specific functionalities, such as energy efficiency or advanced technological applications.

The collaborative efforts across these disciplines are essential for advancing this compound research, from understanding its fundamental chemical properties and biological interactions to exploring its applications in advanced materials and therapeutic development.

Q & A

Q. Table 1: Data Analysis Protocol for this compound Studies

Q. Table 2: Checklist for Reproducible Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.